molecular formula C9H6INO2 B1607956 4-iodo-1H-indole-2-carboxylic Acid CAS No. 383133-26-4

4-iodo-1H-indole-2-carboxylic Acid

Cat. No. B1607956
CAS RN: 383133-26-4
M. Wt: 287.05 g/mol
InChI Key: NTBNGNBTEWXGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-1H-indole-2-carboxylic acid, also known as IICA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature. IICA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied.

Scientific Research Applications

Drug Development

4-Iodo-1H-indole-2-carboxylic Acid plays a crucial role in drug development due to its indole core, a common structure in many pharmaceuticals. It serves as a key intermediate in synthesizing compounds with potential therapeutic effects, such as integrase inhibitors for HIV treatment . Its derivatives have been explored for their ability to inhibit viral replication by chelating with active site ions within enzymes .

Cancer Research

In cancer research, indole derivatives, including 4-iodo-1H-indole-2-carboxylic Acid, are investigated for their biological activity against cancer cells. They show promise in developing new treatments due to their ability to interact with various cellular targets and disrupt cancer cell proliferation .

Agricultural Applications

The indole structure is significant in plant biology, and derivatives like 4-iodo-1H-indole-2-carboxylic Acid are used to synthesize plant hormones and other compounds that can enhance crop resistance to diseases and pests .

Material Science

In material science, this compound is utilized for synthesizing novel materials with specific electronic or photonic properties. Its indole ring system is particularly valuable in creating organic semiconductors and other advanced materials .

Environmental Science

Research into the environmental impact of indole derivatives includes studying their breakdown products and their interactions with environmental contaminants. 4-Iodo-1H-indole-2-carboxylic Acid can be a model compound for understanding the environmental behavior of indolic substances .

Biochemistry Research

This compound is instrumental in studying enzyme mechanisms and biochemical pathways. It can act as an inhibitor or a substrate analog to dissect the roles of enzymes in various biochemical processes .

Pharmacology

Pharmacological studies utilize 4-iodo-1H-indole-2-carboxylic Acid to develop new drugs with improved efficacy and reduced side effects. Its indole moiety is a common feature in many drugs, making it a valuable scaffold for medicinal chemistry .

Industrial Uses

Indole derivatives, including 4-iodo-1H-indole-2-carboxylic Acid, are used in the chemical industry as building blocks for synthesizing dyes, pigments, and other industrial chemicals. Their versatile chemistry allows for a wide range of applications .

properties

IUPAC Name

4-iodo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNGNBTEWXGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365709
Record name 4-iodo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1H-indole-2-carboxylic Acid

CAS RN

383133-26-4
Record name 4-iodo-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-1H-indole-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4-iodo-1H-indole-2-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
4-iodo-1H-indole-2-carboxylic Acid
Reactant of Route 4
4-iodo-1H-indole-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
4-iodo-1H-indole-2-carboxylic Acid
Reactant of Route 6
4-iodo-1H-indole-2-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.